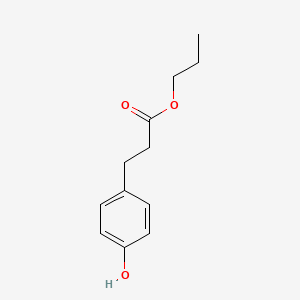

n-Propyl 3-(4-Hydroxyphenyl)propionate

Description

n-Propyl 3-(4-Hydroxyphenyl)propionate is an ester derivative of 4-hydroxyphenylpropionic acid (4-HPPA), a phenylpropanoic acid classified under organic compounds with anti-inflammatory and antioxidant properties . The parent acid, 4-HPPA (CAS 501-97-3), is a metabolite produced by gut microbiota in rabbits and other mammals, where it contributes to oxidative stress protection and gut barrier enhancement .

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

propyl 3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C12H16O3/c1-2-9-15-12(14)8-5-10-3-6-11(13)7-4-10/h3-4,6-7,13H,2,5,8-9H2,1H3 |

InChI Key |

QEOZPZMHUFEVEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CCC1=CC=C(C=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings :

- In synthetic applications, benzyl 3-(4-hydroxyphenyl)propionate faced challenges in acid chloride formation due to steric hindrance and competing reactions at the phenolic hydroxyl group . The n-propyl ester may exhibit similar reactivity limitations.

- Methyl esters are more commonly used in lab settings due to ease of synthesis, while longer alkyl esters (e.g., n-propyl) may offer tailored pharmacokinetics .

Positional Isomers: 3-(3-Hydroxyphenyl)propionate

The meta-hydroxylated isomer, 3-(3-hydroxyphenyl)propionate, differs in hydroxyl group placement:

Key Insight: The para-hydroxy group in 4-HPPA derivatives enables resonance stabilization of the phenolic radical, enhancing antioxidant capacity compared to the meta isomer .

Other Propyl Esters: n-Propyl 3-Mercaptopropionate

Preparation Methods

Reaction Optimization:

-

Catalyst selection : Monobutyltin oxide (0.5–1.0 mol%) facilitates rapid methanol elimination at 150–185°C under reduced pressure (0.1–0.5 mmHg).

-

Solvent-free conditions : Bulk reactions minimize side products, with excess n-propanol acting as both reactant and solvent.

-

Distillation : Continuous removal of methanol shifts equilibrium toward n-propyl ester formation. Thin-film distillation at 150–185°C efficiently separates unreacted methyl ester for reuse.

This method’s scalability is demonstrated in patent EP0333468A2, where analogous propionate esters achieved 98% yields using monobutyltin oxide.

Acylation of n-Propanol via 3-(4-Hydroxyphenyl)propionyl Chloride

Acylation employs 3-(4-hydroxyphenyl)propionyl chloride, generated in situ from the corresponding acid using thionyl chloride or oxalyl chloride. The acyl chloride reacts with n-propanol in anhydrous dichloromethane or tetrahydrofuran, often with a base like pyridine to neutralize HCl.

Procedure:

-

Chloride formation : Reflux 3-(4-hydroxyphenyl)propionic acid with thionyl chloride (1:1.2 molar ratio) at 60°C for 2 hours.

-

Esterification : Add n-propanol (1:1.5 molar ratio) dropwise at 0°C, followed by stirring at room temperature for 4 hours.

-

Workup : Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).

This route provides 80–90% yields but requires stringent moisture control and generates corrosive byproducts.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Temperature | Time | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ | 100–120°C | 6–12 h | 70–85% | Low-cost, simple setup | Equilibrium-limited, moderate yields |

| Transesterification | Monobutyltin oxide | 150–185°C | 1–3 h | 95–98% | High yields, recyclable reagents | High-temperature, specialized equipment |

| Acylation | Pyridine/SOCl₂ | 0–25°C | 4–6 h | 80–90% | Rapid, anhydrous conditions | Corrosive reagents, moisture-sensitive |

Challenges and Process Optimization

Protection of Phenolic Hydroxyl Group

While most methods avoid protecting the phenolic -OH, strongly acidic or high-temperature conditions risk O-alkylation. Mitigation strategies include:

Q & A

How can n-Propyl 3-(4-Hydroxyphenyl)propionate be synthesized with high purity for research applications?

Basic Research Question

Methodological Answer:

this compound can be synthesized via transesterification of methyl 3-(4-hydroxyphenyl)propionate with n-propanol, catalyzed by potassium carbonate under anhydrous conditions. This method, adapted from enzymatic coupling studies of methyl esters, ensures minimal side reactions . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity (>95%) is confirmed by HPLC (C18 column, UV detection at 280 nm) and NMR (¹H and ¹³C) .

What analytical techniques are optimal for characterizing this compound in complex biological matrices?

Basic Research Question

Methodological Answer:

- HPLC-UV/FLD : Use a reverse-phase C18 column with a mobile phase of acetonitrile/0.1% formic acid for separation. Fluorescence detection (ex: 275 nm, em: 310 nm) enhances sensitivity in biological samples .

- LC-MS/MS : Electrospray ionization (ESI) in negative mode with MRM transitions (e.g., m/z 207 → 163) improves specificity for trace quantification .

- NMR : ¹H NMR (DMSO-d₆) identifies ester protons (δ 4.1–4.3 ppm) and aromatic protons (δ 6.7–7.1 ppm) .

How does this compound modulate AMPA/kainate receptor activity in neuropharmacological studies?

Advanced Research Question

Methodological Answer:

Structural analogs like methyl 3-(4-hydroxyphenyl)propionate exhibit affinity for glutamate receptors. For n-propyl derivatives:

- Receptor Binding Assays : Compete with [³H]AMPA in cortical membrane preparations to determine IC₅₀ values .

- Electrophysiology : Patch-clamp recordings on HEK293 cells expressing GluR1-4 or GluR5-6 subunits assess agonist/antagonist effects. Preferential inhibition of GluR5 kainate receptors is observed in analogs with bulky substituents .

- Data Contradictions : Some analogs enhance NMDA receptor-mediated currents via Egr-1 signaling pathways, necessitating cross-validation with knockout models .

What role does this compound play in environmental nitrification inhibition?

Advanced Research Question

Methodological Answer:

Analogous to methyl derivatives, n-propyl esters may inhibit soil nitrification by suppressing ammonia monooxygenase (AMO) activity in Nitrosomonas spp. Key steps:

- Soil Microcosm Studies : Apply n-propyl ester (0.1–1.0 mM) to amended soil and measure N₂O emissions via gas chromatography. Compare with dicyandiamide (DCD) as a positive control .

- Enzyme Assays : Extract AMO from nitrifying bacteria and quantify inhibition via NADH oxidation rates (340 nm absorbance) .

- Contradictions : Methyl esters increase NH₃ volatilization under broadcast fertilization; root-zone application of n-propyl derivatives may mitigate this via localized delivery .

How can researchers quantify trace levels of this compound in environmental samples?

Advanced Research Question

Methodological Answer:

- Solid-Phase Extraction (SPE) : Use C18 cartridges to concentrate the compound from water or soil extracts. Elute with methanol and dry under N₂ .

- Derivatization : React with BSTFA (+1% TMCS) to form trimethylsilyl derivatives for GC-MS analysis (DB-5MS column, EI mode, m/z 207 [M⁺]) .

- Validation : Spike recovery tests (70–120%) and matrix-matched calibration curves correct for ion suppression in LC-MS/MS .

What are the challenges in assessing the ecological toxicity of this compound?

Advanced Research Question

Methodological Answer:

- Degradation Studies : Incubate with Pseudomonas spp. and monitor via HPLC to assess biodegradation half-life (t₁/₂). Methyl analogs show t₁/₂ >30 days in aerobic soils, suggesting persistence .

- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (48-h EC₅₀). Structural analogs exhibit low toxicity (EC₅₀ >100 mg/L), but metabolites like 3-(4-hydroxyphenyl)propionic acid may accumulate .

- Data Gaps : Lack of long-term terrestrial toxicity data necessitates OECD 208 guideline studies (seedling emergence, earthworm survival) .

How does this compound enhance enzymatic coupling in glycoconjugate synthesis?

Advanced Research Question

Methodological Answer:

The ester serves as a hydroxy-aryl donor in transglycosylation reactions:

- Enzymatic Transesterification : Incubate with β-galactosidase (2 U/mg) and lactose in anhydrous DMSO to generate aryl-glycosides. Reaction progress is monitored by TLC (ethyl acetate/methanol 4:1) .

- Conjugation to Proteins : React aryl-glycosides with BSA via reductive amination (NaBH₃CN, pH 9.0). Degree of substitution is quantified by MALDI-TOF .

- Optimization : Adjust n-propyl chain length to balance solubility (logP ~2.5) and enzyme compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.